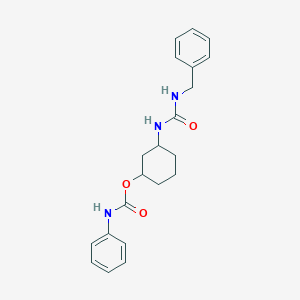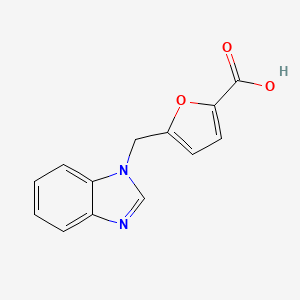![molecular formula C12H18ClN3O2 B2588803 [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1432680-24-4](/img/structure/B2588803.png)
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride, also known as HBP, is a chemical compound that has been widely studied for its potential applications in scientific research. HBP is a derivative of pyrrolidine, a five-membered heterocyclic compound that is commonly found in many natural products and pharmaceuticals. HBP has been shown to have a variety of interesting biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Applications De Recherche Scientifique
Computational and Structural Analysis
Compounds with hydrazine and benzoyl groups have been the subject of computational and structural investigations to understand their stability, molecular interactions, and potential for forming co-crystals or salts with other compounds. For example, Muhammad Ashfaq et al. (2020) explored the formation and stability of a pyrimethamine-based co-crystal salt, highlighting the importance of ionic interactions and hydrogen bonding networks in stabilizing such structures (Ashfaq, 2020). This suggests that "[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride" could also form stable co-crystal structures under the right conditions.
Catalysis and Material Science
Hydrazine derivatives play a critical role in catalysis, as illustrated by M. Ghorbanloo and Ali Maleki Alamooti (2017), who discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazine ligand in zeolite for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This indicates the potential of hydrazine derivatives in enhancing the efficiency and reusability of catalysts in organic reactions.
Photophysical Properties and Luminescence
The study of coordination polymers, such as those involving zinc and cadmium with organic ligands, has revealed their strong luminescence at room temperature (Jiang et al., 2004). This suggests that compounds like "[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride" might also exhibit interesting photophysical properties suitable for applications in optical materials or sensing technologies.
Antibacterial Activity
Hydrazine derivatives have been explored for their antimicrobial potential. N. Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antibacterial and antifungal activities (Patel, Agravat, & Shaikh, 2011). This points to the possibility that "[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride" could also be assessed for antimicrobial properties.
Corrosion Inhibition
Triazole derivatives, including those with methanol functionality, have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating significant protective effects (Ma et al., 2017). This suggests a potential application of hydrazine derivatives in corrosion protection.
Propriétés
IUPAC Name |
(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16;/h3-6,11,14,16H,1-2,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNTSUANIGVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)


![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)

![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)
![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)


![2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2588743.png)